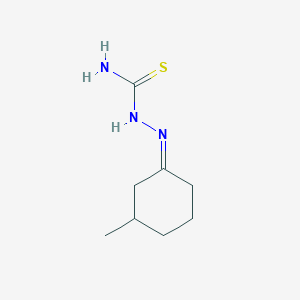

3-Methylcyclohexanone thiosemicarbazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N3S |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

[(Z)-(3-methylcyclohexylidene)amino]thiourea |

InChI |

InChI=1S/C8H15N3S/c1-6-3-2-4-7(5-6)10-11-8(9)12/h6H,2-5H2,1H3,(H3,9,11,12)/b10-7- |

InChI Key |

HYTSSRJLTXZVAJ-YFHOEESVSA-N |

Isomeric SMILES |

CC1CCC/C(=N/NC(=S)N)/C1 |

Canonical SMILES |

CC1CCCC(=NNC(=S)N)C1 |

Synonyms |

3-methylcyclohexanone thiosemicarbazone |

Origin of Product |

United States |

Foundational & Exploratory

3-Methylcyclohexanone Thiosemicarbazone: A Technical Guide to Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and proposed biological mechanism of 3-methylcyclohexanone thiosemicarbazone. Thiosemicarbazones are a class of compounds recognized for their wide range of biological activities, including potential applications in drug development. This document details a representative experimental protocol for the synthesis of this compound, expected characterization data, and a summary of the current understanding of its mechanism of action, particularly in the context of anticancer research.

Synthesis of this compound

The synthesis of this compound is achieved through the condensation reaction between 3-methylcyclohexanone and thiosemicarbazide. This reaction involves the formation of a C=N (imine) bond, which is characteristic of Schiff bases.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound, based on general methods for thiosemicarbazone synthesis.

Materials:

-

3-Methylcyclohexanone

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Distilled Water

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve thiosemicarbazide (1.0 equivalent) in a suitable volume of ethanol. To this, add 3-methylcyclohexanone (1.0 equivalent).

-

Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The product, this compound, will often precipitate out of the solution. If necessary, the product can be further precipitated by the slow addition of cold water.

-

Filtration and Washing: The solid product is collected by vacuum filtration and washed with cold ethanol or a mixture of ethanol and water to remove any unreacted starting materials and impurities.

-

Drying and Recrystallization: The crude product is dried under vacuum. For further purification, recrystallization from a suitable solvent, such as ethanol, can be performed to obtain a product of high purity.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various spectroscopic and analytical techniques. Due to the presence of stereoisomers (E/Z isomers and enantiomers), the characterization data may reflect a mixture of these forms.[1]

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water |

Spectroscopic Data

The following table summarizes the expected spectroscopic characteristics for this compound.

| Technique | Key Expected Features |

| FT-IR (cm⁻¹) | ~3400-3150 (N-H stretching vibrations of NH and NH₂ groups)~2930-2850 (C-H stretching of cyclohexyl ring)~1600 (C=N stretching of the imine group)~1250 (C=S stretching) |

| ¹H NMR (ppm) | Signals corresponding to the protons of the 3-methylcyclohexyl ring.A downfield singlet or broad signal for the NH proton.A broad signal for the NH₂ protons.A doublet for the methyl group on the cyclohexyl ring. |

| ¹³C NMR (ppm) | A signal in the range of ~180 ppm corresponding to the C=S carbon.A signal in the range of ~150-160 ppm for the C=N carbon.Signals corresponding to the carbons of the 3-methylcyclohexyl ring. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₁₅N₃S).Characteristic fragmentation patterns. |

Biological Activity and Proposed Mechanism of Action

Thiosemicarbazones have garnered significant interest in drug development due to their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[2] The primary mechanism of anticancer activity for many thiosemicarbazones is believed to be the induction of oxidative stress within cancer cells.[3]

Anticancer Mechanism: Induction of Oxidative Stress and Apoptosis

Thiosemicarbazones are known to be effective chelators of transition metal ions, such as iron and copper.[3] Within the cellular environment, these metal complexes can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[3] Cancer cells, which often have a higher basal level of ROS compared to normal cells, are more susceptible to the additional oxidative stress induced by these compounds.[3]

The excessive accumulation of ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[3] This increase in oxidative stress can trigger the intrinsic pathway of apoptosis. Key events in this pathway include the disruption of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately leading to programmed cell death.[4]

The following diagram illustrates the proposed signaling pathway for the anticancer activity of thiosemicarbazones.

Figure 1: Proposed mechanism of anticancer activity for thiosemicarbazones.

Experimental Workflow for Biological Evaluation

To assess the biological activity of synthesized this compound, a series of in vitro experiments can be conducted.

Figure 2: Experimental workflow for evaluating the biological activity.

Conclusion

This compound can be synthesized through a straightforward condensation reaction. Its characterization relies on standard spectroscopic and analytical methods. The biological activity of thiosemicarbazones is a promising area of research, with their ability to induce oxidative stress and apoptosis in cancer cells being a key mechanism of action. Further investigation into the specific biological effects of this compound is warranted to explore its full therapeutic potential. This guide provides a foundational framework for researchers and professionals in the field of drug discovery and development to pursue further studies on this and related compounds.

References

- 1. This compound: determination of E/Z isomerization barrier by dynamic high-performance liquid chromatography, configuration assignment and theoretical study of the mechanisms involved by the spontaneous, acid and base catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of 2-isocamphanyl thiosemicarbazone derivatives via ROS-enhanced mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Methylcyclohexanone Thiosemicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methylcyclohexanone Thiosemicarbazone (3-MCET), a compound of interest in medicinal chemistry and drug development. Thiosemicarbazones are a versatile class of ligands known for their wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The spectroscopic characterization of these compounds is crucial for confirming their synthesis, understanding their structural features, and elucidating their mechanism of action. This guide details the expected spectroscopic data, experimental protocols for analysis, and the logical workflows involved in the characterization of 3-MCET.

Synthesis and Structure

This compound is synthesized through the condensation reaction of 3-methylcyclohexanone with thiosemicarbazide.[1][2] The reaction involves the nucleophilic attack of the amino group of thiosemicarbazide on the carbonyl carbon of 3-methylcyclohexanone, followed by dehydration to form the C=N (azomethine) bond. The presence of the azomethine group gives rise to the possibility of E/Z geometric isomers.[3][4]

Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-MCET is expected to show characteristic absorption bands for the N-H, C=N, and C=S functional groups, and the absence of the C=O band from the starting material, 3-methylcyclohexanone.

Table 1: Key IR Absorption Bands for this compound and its Precursor

| Functional Group | Expected Wavenumber (cm⁻¹) for 3-MCET | Reported Wavenumber (cm⁻¹) for 3-Methylcyclohexanone |

| N-H (stretching) | 3450 - 3150 (broad) | - |

| C-H (aliphatic) | 2950 - 2850 | 2960 - 2870 |

| C=N (azomethine) | 1650 - 1580 | - |

| C=S (thione) | 1250 - 1020 and 850-600 | - |

| C=O (carbonyl) | Absent | ~1715 |

Data for 3-Methylcyclohexanone is available in various spectral databases.[5][6] The expected values for 3-MCET are based on typical values for thiosemicarbazones.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton skeleton of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-MCET will show signals corresponding to the protons of the methyl and cyclohexyl groups, as well as the N-H protons of the thiosemicarbazone moiety. The chemical shifts of the protons near the C=N bond will be particularly informative. Due to the presence of E/Z isomers, a doubling of some signals may be observed.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by the presence of a signal for the C=N carbon and the C=S carbon, and the absence of the C=O signal from the starting ketone.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | N-H (amide) | 9.5 - 11.5 |

| ¹H | N-H₂ (primary amine) | 7.0 - 8.5 |

| ¹H | C-H (cyclohexyl) | 1.0 - 3.0 |

| ¹H | C-H₃ (methyl) | 0.8 - 1.2 |

| ¹³C | C=S (thione) | 175 - 185 |

| ¹³C | C=N (azomethine) | 140 - 160 |

| ¹³C | C (cyclohexyl) | 20 - 50 |

| ¹³C | C (methyl) | 15 - 25 |

These are typical chemical shift ranges for thiosemicarbazones and may vary depending on the solvent and isomeric form.[7][9] For comparison, the ¹H NMR spectrum of 3-methylcyclohexanone shows signals in the range of 1.0 to 2.5 ppm.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiosemicarbazones typically exhibit two main absorption bands. The first, at higher energy (shorter wavelength), is attributed to a π→π* transition within the conjugated system. The second, at lower energy (longer wavelength), is assigned to an n→π* transition involving the lone pair of electrons on the sulfur and nitrogen atoms.[11][12]

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Expected λmax (nm) |

| π→π | 280 - 320 |

| n→π | 330 - 380 |

The exact position of the absorption maxima can be influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 3-MCET is expected to show the molecular ion peak [M]⁺, which corresponds to its molecular weight. Common fragmentation pathways for thiosemicarbazones involve the loss of ammonia (NH₃), the thiocarbonyl group (C=S), and cleavage of the N-N bond.[13]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

-

Dissolve equimolar amounts of 3-methylcyclohexanone and thiosemicarbazide in a suitable solvent, such as ethanol or methanol.[2]

-

Add a catalytic amount of a weak acid, such as acetic acid, to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Filter the resulting solid product, wash with cold solvent, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Spectroscopic Measurements

-

IR Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a double-beam UV-Vis spectrophotometer. The sample is dissolved in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) and placed in a quartz cuvette.

-

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation. Electron ionization (EI) is a common ionization technique for this type of compound.[13]

Visualizing Workflows and Relationships

The following diagrams illustrate the synthesis workflow and the correlation between the structure of this compound and its expected spectroscopic signatures.

Caption: Synthesis of 3-MCET.

Caption: Structure-Spectra Correlation.

Conclusion

The spectroscopic analysis of this compound is a critical step in its synthesis and characterization. A combined analytical approach utilizing IR, NMR, UV-Vis, and Mass Spectrometry allows for the unambiguous confirmation of its structure and purity. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this and related thiosemicarbazone compounds, facilitating further investigations into their promising biological activities.

References

- 1. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques : Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: determination of E/Z isomerization barrier by dynamic high-performance liquid chromatography, configuration assignment and theoretical study of the mechanisms involved by the spontaneous, acid and base catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-METHYLCYCLOHEXANONE(591-24-2) IR Spectrum [m.chemicalbook.com]

- 6. Cyclohexanone, 3-methyl- [webbook.nist.gov]

- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 8. tandfonline.com [tandfonline.com]

- 9. Structural and Functional Diversity in Rigid Thiosemicarbazones with Extended Aromatic Frameworks: Microwave-Assisted Synthesis and Structural Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-METHYLCYCLOHEXANONE(591-24-2) 1H NMR [m.chemicalbook.com]

- 11. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]

Crystal Structure of 3-Methylcyclohexanone Thiosemicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure, synthesis, and potential biological significance of 3-methylcyclohexanone thiosemicarbazone. The information is tailored for researchers and professionals in the fields of medicinal chemistry, crystallography, and drug development, offering a consolidated resource for understanding this specific thiosemicarbazone derivative.

Introduction

Thiosemicarbazones are a class of Schiff bases known for their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] These compounds are characterized by the presence of a C=N-NH-C(=S)NH2 functional group, which allows for the chelation of metal ions, a feature often linked to their biological activity.[3] The compound this compound, derived from 3-methylcyclohexanone, is of interest for its potential therapeutic applications. Understanding its three-dimensional structure through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and the rational design of new, more potent analogues.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21. While a complete Crystallographic Information File (CIF) is not publicly available in the searched resources, the fundamental crystallographic data has been reported and is summarized in the table below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 13.360(2) |

| b (Å) | 5.755(1) |

| c (Å) | 10.318(1) |

| β (°) | 108.32(1) |

| Z | 2 |

This data is based on a published report. The numbers in parentheses indicate the standard uncertainty.

Experimental Protocols

Synthesis of this compound

The synthesis of thiosemicarbazones is generally achieved through the condensation reaction of a ketone or aldehyde with thiosemicarbazide.[4] The following is a detailed protocol for the synthesis of this compound.

Materials:

-

3-Methylcyclohexanone

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Distilled water

Procedure:

-

Dissolution of Thiosemicarbazide: Dissolve thiosemicarbazide (1.0 equivalent) in warm ethanol. A minimal amount of water can be added if solubility is an issue.

-

Addition of Ketone: To the stirred solution of thiosemicarbazide, add 3-methylcyclohexanone (1.0 equivalent).

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[1]

-

Reflux: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. The precipitation can be further induced by the addition of cold water.

-

Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture to obtain crystals suitable for X-ray diffraction.

Caption: Synthesis workflow for this compound.

Single-Crystal X-ray Diffraction

Characterization of the synthesized crystals would be performed using single-crystal X-ray diffraction to determine the unit cell parameters and the overall molecular structure.

Instrumentation:

-

A four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure using appropriate software packages (e.g., SHELX, OLEX2).

Potential Biological Activity and Signaling Pathway

While specific biological studies on this compound are not extensively detailed in the available literature, the broader class of thiosemicarbazones is well-known for its anticancer properties. A primary mechanism of action for many bioactive thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR).[5][6] RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.

The inhibition of RNR by thiosemicarbazones is often mediated by the chelation of iron ions within the enzyme's active site, which disrupts its function and ultimately leads to the arrest of cell proliferation and the induction of apoptosis.[2]

Caption: General signaling pathway for thiosemicarbazone anticancer activity.

Conclusion

This technical guide has summarized the currently available information on the crystal structure of this compound, providing key crystallographic parameters. A detailed experimental protocol for its synthesis has been outlined, based on established chemical literature. Furthermore, a plausible mechanism of action for its potential anticancer activity has been presented, focusing on the inhibition of ribonucleotide reductase, a common target for this class of compounds. Further research to obtain the complete crystallographic data and to perform detailed biological evaluations is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nano-ntp.com [nano-ntp.com]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Uses of 3-Methylcyclohexanone Thiosemicarbazone: A Technical Guide

Disclaimer: Scientific literature specifically detailing the therapeutic uses of 3-Methylcyclohexanone thiosemicarbazone is limited. This guide, therefore, extrapolates the potential therapeutic applications based on the well-documented biological activities of the broader class of thiosemicarbazone derivatives. The experimental data and protocols provided are representative of those used for thiosemicarbazone compounds and should be considered as a framework for future investigation of this compound.

Thiosemicarbazones are a class of compounds known for their diverse biological activities, making them a subject of significant interest in medicinal chemistry.[1] Their therapeutic potential is often attributed to their ability to chelate metal ions, which can interfere with various biological pathways.[2] This technical guide provides an in-depth overview of the potential therapeutic uses, underlying mechanisms, and relevant experimental methodologies for this compound, based on studies of structurally related compounds.

Synthesis of this compound

The general synthesis of thiosemicarbazones involves the condensation reaction between a thiosemicarbazide and a ketone or aldehyde.[3] In the case of this compound, the reaction would proceed as follows:

Potential Therapeutic Applications

Based on the activities of other thiosemicarbazone derivatives, this compound could potentially be investigated for the following therapeutic uses:

2.1. Anticancer Activity

Thiosemicarbazones are widely recognized for their potential as anticancer agents.[4] Their mechanism of action is often linked to the chelation of essential metal ions like iron and copper, which are crucial for cancer cell proliferation.[2] This can lead to the inhibition of enzymes such as ribonucleotide reductase, which is vital for DNA synthesis and repair.[5] Additionally, some thiosemicarbazones can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis (programmed cell death) in cancer cells.[6]

Table 1: Representative Anticancer Activity of Various Thiosemicarbazone Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide | Kainic acid-induced neurotoxicity model | 40.97 | [7] |

| 4-chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.7 | [2] |

| 4-bromobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.9 | [2] |

| 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)-methylidene] hydrazinecarbothioamide (C4) | HT-29 (Colon) | 6.7 | [8] |

| Compound 3m | C6 (Glioma) | 9.08 | [9] |

| Compound 3m | MCF7 (Breast) | 7.02 | [9] |

2.2. Antimicrobial Activity

Thiosemicarbazone derivatives have demonstrated significant potential as antibacterial and antifungal agents.[10][11] Their mode of action can involve the disruption of bacterial DNA replication through the inhibition of enzymes like DNA gyrase and topoisomerase IV.[10] They can also interfere with cell membrane function, leading to cell death.[12]

Table 2: Representative Antimicrobial Activity of Various Thiosemicarbazone Derivatives

| Compound | Microorganism | MIC Value (mg/L) | Reference |

| Compound L1 | Bacillus cereus | 10 | [10] |

| Ag-thiosemicarbazone complex (T39) | E. coli | 0.018 (µg/mL) | [13] |

| Ag-thiosemicarbazone complex (T39) | S. aureus | 0.018 (µg/mL) | [13] |

| Phenyl derivatives 1 and 2 | E. coli ATCC 10536 | 2.45 - 19.84 (µg/mL) |

2.3. Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of thiosemicarbazones.[7][14] The exact mechanism is not fully elucidated but may involve modulation of neurotransmitter systems.

Table 3: Representative Anticonvulsant Activity of a Thiosemicarbazone Derivative

| Compound | Seizure Model | ED50 Value (mg/kg) | Reference |

| 2-(3-bromobenzylidene)-N-(4-chlorophenyl) hydrazinecarbothioamide (PS6) | Maximal Electroshock (MES) | >50 | [7] |

Potential Mechanism of Action: Ribonucleotide Reductase Inhibition

A primary proposed mechanism for the anticancer activity of many thiosemicarbazones is the inhibition of ribonucleotide reductase (RR), an iron-dependent enzyme essential for DNA synthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and evaluation of thiosemicarbazones.

4.1. General Synthesis of this compound

-

Dissolve equimolar amounts of 3-methylcyclohexanone and thiosemicarbazide in ethanol.[15]

-

Add a few drops of a catalyst, such as glacial acetic acid or concentrated hydrochloric acid.[15][16]

-

Reflux the reaction mixture for 2-3 hours.[16]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[15]

-

Upon completion, cool the mixture to allow the product to precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain the pure compound.[16]

-

Characterize the final product using techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

4.2. In Vitro Anticancer Activity (MTT Assay)

-

Culture cancer cell lines (e.g., HT-29, MCF-7) in appropriate media supplemented with fetal bovine serum.

-

Seed the cells in 96-well plates and incubate to allow for cell attachment.

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

4.3. Antimicrobial Activity (Microdilution Method)

-

Prepare a stock solution of the test compound in a solvent such as DMSO.[17]

-

Perform serial dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).[10]

-

Include positive (standard antibiotic) and negative (solvent) controls.[10]

-

Incubate the plates under appropriate conditions for the microorganism.

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

4.4. Anticonvulsant Activity Screening

4.4.1. Maximal Electroshock (MES) Seizure Model

-

Administer the test compound intraperitoneally to mice.[14]

-

After a specified time, induce seizures by delivering an electrical stimulus through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection is defined as the absence of this phase.[7]

4.4.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

-

Administer the test compound to mice.[14]

-

After a suitable period, inject a convulsant dose of pentylenetetrazole subcutaneously.

-

Observe the animals for the onset of seizures.

-

The ability of the test compound to prevent or delay the onset of seizures is recorded.[18]

Conclusion

While direct evidence for the therapeutic applications of this compound is not yet available in the public domain, the extensive research on the thiosemicarbazone class of compounds strongly suggests its potential as a candidate for anticancer, antimicrobial, and anticonvulsant drug development. The established synthetic routes and bioassay protocols provide a clear path for the future investigation of this specific molecule. Further research is warranted to synthesize, characterize, and evaluate the biological activities of this compound to determine its specific therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. archives.ijper.org [archives.ijper.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of thiosemicarbazones derived from N-(4-hippuric acid)thiosemicarbazide and different carbonyl compounds as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashdin.com [ashdin.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nano-ntp.com [nano-ntp.com]

- 16. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. arpi.unipi.it [arpi.unipi.it]

- 18. saapjournals.org [saapjournals.org]

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Thiosemicarbazone Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazone compounds, a class of Schiff bases derived from the condensation of thiosemicarbazide with aldehydes or ketones, have carved a significant niche in medicinal chemistry. Their journey, spanning over a century, has evolved from initial synthetic curiosities to a clinically relevant scaffold with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of thiosemicarbazones, detailing their emergence as potent antiviral, anticancer, and antimicrobial agents. Key milestones, from the early recognition of their antitubercular properties to the clinical trials of advanced anticancer candidates, are chronicled. This document presents quantitative data on their biological activities in structured tables, provides detailed experimental protocols for their synthesis and evaluation, and visualizes key signaling pathways and experimental workflows using the Graphviz DOT language, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Dawn of a Promising Scaffold

The history of thiosemicarbazones began in the late 19th and early 20th centuries, primarily as subjects of academic interest in organic synthesis. These compounds are generally synthesized through a straightforward condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone. The inherent structural features of thiosemicarbazones, particularly the N-N-S donor atom set, predispose them to act as efficient metal chelators, a property that would later prove central to their diverse biological activities. While early reports focused on their chemical properties, the mid-20th century marked a pivotal shift towards exploring their pharmacological potential.

The Antiviral Era: A Defense Against Poxviruses

The first significant breakthrough in the therapeutic application of thiosemicarbazones came in the 1950s with the discovery of their antiviral properties. This era was largely driven by the global threat of smallpox.

In 1950, Hamre and colleagues reported the activity of p-aminobenzaldehyde thiosemicarbazone against the vaccinia virus, the virus used in the smallpox vaccine. This discovery sparked a wave of research into this class of compounds as potential antiviral agents. A key milestone in this period was the development of Methisazone (isatin-β-thiosemicarbazone), which demonstrated prophylactic activity against smallpox. Although its use was eventually superseded by the global smallpox eradication campaign, Methisazone stands as one of the earliest examples of a synthetic antiviral drug.

Quantitative Antiviral Activity

The antiviral efficacy of early thiosemicarbazones was primarily evaluated against poxviruses. The following table summarizes representative data from these pioneering studies.

| Compound | Virus | Assay | Endpoint | Result | Reference |

| Methisazone | Vaccinia Virus | Plaque Suppression | Inhibition | Plaque formation readily suppressed | |

| Isatin-β-thiosemicarbazone | Vaccinia Virus | Plaque Suppression | Inhibition | Plaque formation readily suppressed | |

| p-Aminobenzaldehyde thiosemicarbazone | Vaccinia Virus | In vivo (mice) | Reduction in tail lesions | Significant reduction in lesion count |

The Anticancer Crusade: A Multifaceted Attack on Malignancy

Following the promising results in virology, the focus of thiosemicarbazone research expanded to oncology in the 1950s and 1960s. The antitumor properties of 2-formylpyridine thiosemicarbazone were among the first to be reported. This led to the exploration of a vast chemical space of thiosemicarbazone derivatives, revealing their potential against a wide range of cancers including leukemia, lung cancer, and breast cancer.

A critical breakthrough in understanding their anticancer mechanism was the discovery that thiosemicarbazones inhibit ribonucleotide reductase (RR) , a crucial enzyme for DNA synthesis. This inhibition is often mediated by the chelation of iron, a necessary cofactor for the enzyme's activity. More recent research has elucidated a multi-pronged mechanism of action that also includes the generation of reactive oxygen species (ROS) and the induction of apoptosis.

One of the most significant advancements in this area is the development of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a potent RR inhibitor that has undergone numerous clinical trials for various cancers.

Quantitative Anticancer Activity

The anticancer activity of thiosemicarbazones is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Triapine | 41M (Ovarian) | MTT Assay | 0.4 | |

| Triapine | SK-BR-3 (Breast) | MTT Assay | 0.3 | |

| Dp44mT | M109 (Lung) | In vitro | 0.002 - 0.04 | |

| 3-MBTSc | MCF-7 (Breast) | MTT Assay | 2.821 | |

| 4-NBTSc | MCF-7 (Breast) | MTT Assay | 7.102 |

The Antimicrobial Frontier: Combating Bacterial and Fungal Pathogens

The structural versatility of thiosemicarbazones has also led to their investigation as antimicrobial agents. Their ability to chelate essential metal ions in microorganisms is a key mechanism behind their antibacterial and antifungal activities.

Early studies by Domagk and colleagues had already hinted at their activity against Mycobacterium tuberculosis. Subsequent research has demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as several fungal pathogens.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of thiosemicarbazones is determined by their minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| Compound L1 | Bacillus cereus | Microdilution | 10 (mg/L) | |

| Pd and Ag complexes of T22-27 | E. coli, S. aureus | Microdilution | 0.018 - 1.135 | |

| Complex C1 | Staphylococcus aureus | Kirby-Bauer | 36 mm inhibition zone | |

| Complex C1 | Escherichia coli | Kirby-Bauer | 35 mm inhibition zone | |

| TSCs 1-8 | E. coli | Microdilution | 2.45 - 19.84 |

Experimental Protocols

Synthesis of Isatin-β-Thiosemicarbazone (Methisazone Precursor)

This protocol describes the general synthesis of an isatin-β-thiosemicarbazone, a class of compounds to which the historical antiviral agent Methisazone belongs.

Materials:

-

Isatin

-

Thiosemicarbazide

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve equimolar quantities of isatin and thiosemicarbazide in hot ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Reflux the mixture for a short period (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Dry the purified product under vacuum.

Characterization:

-

Melting Point: Determine the melting point of the purified product and compare it with the literature value.

-

Infrared (IR) Spectroscopy: Record the IR spectrum. Expect characteristic peaks for N-H, C=O, C=N, and C=S stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure. The ¹³C NMR spectrum should show a characteristic peak for the thiocarbonyl carbon (C=S) around 178 ppm.

Synthesis of 3-Aminopyridine-2-carboxaldehyde Thiosemicarbazone (Triapine)

This protocol outlines a method for the synthesis of the clinically investigated anticancer agent, Triapine.

Materials:

-

3-(tert-Butoxycarbonyl)amino-2-formylpyridine

-

Thiosemicarbazide

-

Ethanol

-

Hydrochloric acid (12 M)

-

4 M HCl in Ethyl Acetate

Procedure:

-

Condensation: To a solution of 3-(tert-butoxycarbonyl)amino-2-formylpyridine and thiosemicarbazide in ethanol, add dropwise 12 M HCl. Stir the solution at room temperature for 1 hour.

-

Boc-Deprotection: The resulting Boc-protected Triapine can be deprotected by treatment with 4 M HCl in ethyl acetate at 45°C.

-

Purification: The product can be purified by recrystallization from a suitable solvent.

Characterization:

-

The final product should be characterized by elemental analysis, NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Thiosemicarbazone compound to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the thiosemicarbazone compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

In Vitro Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Thiosemicarbazone compound to be tested

-

96-well microtiter plates

Procedure:

-

Prepare a stock solution of the thiosemicarbazone compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method for measuring the ability of a compound to inhibit viral replication.

Materials:

-

Host cell line susceptible to the virus (e.g., BS-C-1 cells for vaccinia virus)

-

Virus stock (e.g., vaccinia virus)

-

Cell culture medium

-

Thiosemicarbazone compound to be tested

-

Agarose or methylcellulose overlay

-

Crystal violet solution

Procedure:

-

Seed host cells in 6-well plates and grow them to confluency.

-

Prepare serial dilutions of the thiosemicarbazone compound in the cell culture medium.

-

Pre-incubate the virus with the different concentrations of the compound for 1 hour at 37°C.

-

Infect the confluent cell monolayers with the virus-compound mixtures.

-

After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a medium containing the compound and a solidifying agent (e.g., 1% methylcellulose) to restrict virus spread to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days for vaccinia virus).

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Visualization of Mechanisms and Workflows

Signaling Pathways

The anticancer activity of thiosemicarbazones is often attributed to their ability to interfere with key cellular processes. The following diagrams illustrate two of the primary mechanisms of action.

Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazones.

Caption: Generation of Reactive Oxygen Species by Thiosemicarbazones.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of novel thiosemicarbazone compounds.

Caption: General Experimental Workflow for Thiosemicarbazone Drug Discovery.

Conclusion and Future Perspectives

The journey of thiosemicarbazone compounds from their initial synthesis to their current status as promising therapeutic agents is a testament to the enduring value of chemical exploration in drug discovery. Their rich history, marked by key discoveries in antiviral, anticancer, and antimicrobial research, has laid a strong foundation for future innovations. The multifaceted mechanisms of action, centered around metal chelation and the induction of cellular stress, continue to be an active area of investigation, offering opportunities for the rational design of next-generation thiosemicarbazones with enhanced potency and selectivity. As our understanding of the intricate cellular pathways they modulate deepens, thiosemicarbazones are poised to remain a significant and versatile scaffold in the development of novel therapeutics for a wide range of diseases.

An In-depth Technical Guide to 3-Methylcyclohexanone Thiosemicarbazone

This technical guide provides a comprehensive overview of 3-Methylcyclohexanone thiosemicarbazone, a derivative of cyclohexanone with significant interest in chemical and pharmaceutical research. This document details its fundamental molecular properties, protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C8H15N3S | [1] |

| Molecular Weight | 185.293 g/mol | [1] |

Experimental Protocols

Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] Their synthesis and characterization are crucial steps in the exploration of their therapeutic potential.

1. Synthesis of this compound

The synthesis of thiosemicarbazones is generally achieved through the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a thiosemicarbazide.[2] For this compound, the protocol is as follows:

-

Materials:

-

3-Methylcyclohexanone

-

Thiosemicarbazide

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

-

Procedure:

-

Dissolve a specific molar equivalent of thiosemicarbazide in ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution and stir for approximately 20 minutes.

-

In a separate vessel, dissolve an equimolar amount of 3-methylcyclohexanone in ethanol.

-

Add the 3-methylcyclohexanone solution to the thiosemicarbazide solution dropwise while stirring.

-

The reaction mixture is then stirred for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[2]

-

Upon completion of the reaction, the resulting product, this compound, can be isolated by filtration or evaporation of the solvent, followed by recrystallization to purify the compound.

-

2. Stereochemical Characterization by Dynamic High-Performance Liquid Chromatography (DHPLC)

A key aspect of this compound research involves the characterization of its stereoisomers.[5][6] Dynamic HPLC is a powerful technique used to study the interconversion of these isomers.

-

Objective: To separate and characterize the stereoisomers of this compound and to determine the energy barriers of their interconversion.[5]

-

Methodology:

-

A polysaccharide-based chiral stationary phase is used in a high-performance liquid chromatography (HPLC) system.[5]

-

The synthesized this compound is injected into the HPLC system under normal-phase conditions.[5]

-

The chromatographic conditions (e.g., temperature, mobile phase composition) are optimized to achieve the separation of the different stereoisomers.

-

Dynamic HPLC experiments are performed to measure the rate constants and free energy activation barriers of the E/Z diastereomerization.[5]

-

The stereochemical characterization of the isomers is further confirmed by other analytical techniques such as circular dichroism (CD).[5][6]

-

Visualized Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

References

- 1. 3-methylcyclohexanone | Sigma-Aldrich [sigmaaldrich.com]

- 2. nano-ntp.com [nano-ntp.com]

- 3. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound: determination of E/Z isomerization barrier by dynamic high-performance liquid chromatography, configuration assignment and theoretical study of the mechanisms involved by the spontaneous, acid and base catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Stereoisomerism in 3-Methylcyclohexanone Thiosemicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 3-methylcyclohexanone thiosemicarbazone (3-MCET). It covers the synthesis, stereochemical analysis, and potential biological significance of its stereoisomers. This document is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the nuanced structural and functional properties of thiosemicarbazone derivatives.

Introduction to Stereoisomerism in this compound

This compound is a chiral molecule that exhibits multiple forms of stereoisomerism. The presence of a stereocenter at the C3 position of the cyclohexanone ring gives rise to (R) and (S) enantiomers. Furthermore, restricted rotation around the carbon-nitrogen double bond of the thiosemicarbazone moiety results in the formation of (E) and (Z) geometric isomers. Consequently, 3-MCET can exist as a mixture of four stereoisomers: (R,E), (S,E), (R,Z), and (S,Z).[1][2] The precise stereochemistry of these molecules can significantly influence their physicochemical properties and biological activities, making their separation and characterization crucial for drug discovery and development.

The conformational flexibility of the 3-methylcyclohexanone ring, which can exist in chair conformations with the methyl group in either an axial or equatorial position, adds another layer of complexity to the stereochemical analysis of these compounds.[3]

Synthesis and Stereoisomer Separation

The synthesis of this compound is typically achieved through the condensation reaction of 3-methylcyclohexanone with thiosemicarbazide.[4][5] The reaction is often catalyzed by a small amount of acid. The resulting product is a mixture of stereoisomers that can be separated using chiral chromatography techniques.

Experimental Protocols

General Synthesis of this compound:

A representative procedure for the synthesis of thiosemicarbazones involves dissolving thiosemicarbazide in a suitable solvent, such as ethanol or methanol, often with gentle heating.[5][6] An equimolar amount of 3-methylcyclohexanone is then added to the solution. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.[5] The reaction mixture is typically refluxed for several hours and the progress is monitored by thin-layer chromatography. Upon completion, the product can be isolated by filtration after cooling the reaction mixture and purified by recrystallization from an appropriate solvent like ethanol.[6][7]

Stereoisomer Separation:

The separation of the four stereoisomers of 3-MCET can be accomplished using high-performance liquid chromatography (HPLC) with a chiral stationary phase.[1][2] Polysaccharide-based chiral stationary phases have been shown to be effective for the simultaneous diastereo- and enantioseparation of 3-MCET under normal-phase conditions.[1]

Stereochemical Characterization

The absolute configuration and geometric isomerism of the separated stereoisomers are determined using a combination of spectroscopic and theoretical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of the synthesized compound and can provide information about the E/Z isomerism based on the chemical shifts of the protons and carbons near the C=N bond.[8]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. The enantiomers of 3-MCET will exhibit mirror-image CD spectra.[1][9]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and absolute configuration of a stereoisomer.[10]

-

Theoretical Calculations: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical CD spectra and NMR chemical shifts for each stereoisomer, which can then be compared with experimental data to confirm the assignments.[1]

Data Presentation

The following tables summarize the types of quantitative data that are critical for the characterization of the stereoisomers of this compound. Specific experimental values for 3-MCET were not available in the public domain at the time of this writing and would need to be determined experimentally.

Table 1: HPLC Separation Data for 3-MCET Stereoisomers

| Stereoisomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |

| (R,E) | e.g., 10.2 | - | - |

| (S,E) | e.g., 12.5 | e.g., 1.23 | e.g., 2.1 |

| (R,Z) | e.g., 15.8 | e.g., 1.26 | e.g., 2.5 |

| (S,Z) | e.g., 18.1 | e.g., 1.15 | e.g., 1.9 |

Table 2: Spectroscopic and Physicochemical Properties of 3-MCET Stereoisomers

| Stereoisomer | Key 1H NMR Signal (ppm) | 13C NMR Signal (C=S) (ppm) | Specific Rotation [α]D | CD Signal (nm) | E/Z Isomerization Energy Barrier (kJ/mol) |

| (R,E) | e.g., δ 8.1 (s, 1H, NH) | e.g., δ 178.5 | e.g., +X° | e.g., +Δε at λmax | e.g., Y |

| (S,E) | e.g., δ 8.1 (s, 1H, NH) | e.g., δ 178.5 | e.g., -X° | e.g., -Δε at λmax | e.g., Y |

| (R,Z) | e.g., δ 8.3 (s, 1H, NH) | e.g., δ 179.1 | e.g., +Z° | e.g., +Δε at λ'max | e.g., Y' |

| (S,Z) | e.g., δ 8.3 (s, 1H, NH) | e.g., δ 179.1 | e.g., -Z° | e.g., -Δε at λ'max | e.g., Y' |

Potential Biological Significance and Signaling Pathways

While specific biological studies on this compound are not extensively reported in the literature, thiosemicarbazones as a class of compounds are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[4][5][11] Their mechanism of action is often attributed to their ability to chelate metal ions, which can lead to the inhibition of key enzymes and the generation of reactive oxygen species (ROS).[11][12]

Generalized Anticancer Mechanism of Thiosemicarbazones

The anticancer activity of many thiosemicarbazones is linked to their high affinity for iron and copper ions.[11][13] By chelating these metal ions, they can disrupt cellular iron metabolism and inhibit ribonucleotide reductase, an iron-dependent enzyme essential for DNA synthesis and repair.[11] This leads to cell cycle arrest and apoptosis. Furthermore, the metal complexes of thiosemicarbazones can participate in redox cycling, leading to the production of cytotoxic ROS.[12]

Visualizations

Logical Workflow for Stereoisomer Analysis

Generalized Signaling Pathway for Anticancer Activity of Thiosemicarbazones

Conclusion

The stereoisomerism of this compound presents a significant area of study with implications for the development of new therapeutic agents. The existence of four distinct stereoisomers necessitates their separation and thorough characterization to understand their individual biological activities. While specific data for 3-MCET is limited in publicly available literature, the established methodologies for the synthesis, separation, and characterization of similar compounds provide a clear roadmap for future research. The potential for stereoisomers of 3-MCET to exhibit diverse biological activities, in line with other thiosemicarbazones, underscores the importance of continued investigation in this area.

References

- 1. This compound: determination of E/Z isomerization barrier by dynamic high-performance liquid chromatography, configuration assignment and theoretical study of the mechanisms involved by the spontaneous, acid and base catalyzed processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity of a series of thiosemicarbazones and their Zn(II) and Pd(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships | PLOS One [journals.plos.org]

Solubility Profile of 3-Methylcyclohexanone Thiosemicarbazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Thiosemicarbazone Solubility

Thiosemicarbazones are a class of compounds recognized for their diverse biological activities, including potential anticancer, antiviral, and antibacterial properties. A crucial determinant of a compound's therapeutic potential is its solubility, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. Generally, thiosemicarbazones exhibit poor solubility in aqueous solutions, a characteristic that can present challenges in formulation and drug delivery. However, they tend to be more soluble in polar aprotic solvents.

Due to the limited aqueous solubility of many thiosemicarbazones, they are often dissolved in solvents like dimethyl sulfoxide (DMSO) for in vitro biological assays. Understanding the solubility of 3-Methylcyclohexanone thiosemicarbazone in a range of solvents is therefore a fundamental step in its preclinical development.

General Solubility of Thiosemicarbazones

Based on available literature for structurally related compounds, a qualitative summary of the expected solubility of this compound is presented in Table 1. It is important to note that these are general trends, and empirical determination is necessary for precise quantification.

| Solvent Class | General Solubility | Rationale |

| Water & Buffers | Poorly Soluble | The hydrophobic nature of the 3-methylcyclohexanone moiety and the thiosemicarbazone backbone limit interaction with polar water molecules. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can effectively solvate the thiosemicarbazone molecule through dipole-dipole interactions and hydrogen bonding with the N-H and C=S groups. |

| Alcohols (e.g., Ethanol, Methanol) | Sparingly to Moderately Soluble | Solubility in alcohols is variable and depends on the overall polarity of the specific thiosemicarbazone. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Poorly Soluble | The polar functional groups of the thiosemicarbazone limit its solubility in non-polar environments. |

Table 1: Expected Qualitative Solubility of this compound

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound using the widely accepted UV-vis spectrophotometry method.

Materials

-

This compound (solid)

-

Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, DMSO, Ethanol)

-

UV-transparent 96-well plates or cuvettes

-

UV-vis spectrophotometer

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology

Step 1: Preparation of Standard Solutions and Calibration Curve

-

Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

-

Perform a serial dilution of the stock solution with the chosen experimental solvent to create a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and will be used to determine the concentration of the saturated solutions.

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of solid this compound to a known volume of each test solvent in separate vials. The excess solid ensures that a saturated solution is formed.

-

Tightly seal the vials and place them on an orbital shaker.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) at a constant temperature (e.g., 25 °C or 37 °C) to allow the system to reach thermodynamic equilibrium.

Step 3: Separation of Undissolved Solid

-

After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring that no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) can also be used as an alternative or additional step.

Step 4: Absorbance Measurement and Concentration Determination

-

Dilute the clear supernatant with the respective solvent if necessary to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at the predetermined λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the test solvent.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Research into the biological activity and mechanism of action of this compound would be required to elucidate its potential molecular targets and associated signaling cascades.

Conclusion

While quantitative solubility data for this compound is not yet documented, this guide provides a framework for its determination based on the known characteristics of thiosemicarbazones. The provided experimental protocol offers a reliable method for researchers to obtain the precise solubility data necessary for advancing the study of this compound. Accurate solubility assessment is a cornerstone of drug discovery and development, enabling informed decisions on formulation strategies and the design of subsequent preclinical studies.

In Silico Prediction of 3-Methylcyclohexanone Thiosemicarbazone Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of physicochemical and pharmacokinetic properties of 3-Methylcyclohexanone thiosemicarbazone, a molecule of interest in medicinal chemistry. Thiosemicarbazones are a versatile class of compounds known for their wide range of biological activities, including potential anticancer, antimicrobial, and antiviral effects. Early-stage evaluation of a compound's drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile through computational methods is a critical step in modern drug discovery, saving significant time and resources. This document outlines the predicted properties of this compound, details the methodologies for these predictions, provides relevant experimental protocols for its synthesis and characterization, and visualizes key computational workflows and potential biological signaling pathways.

Introduction

Thiosemicarbazones are characterized by the presence of a C=N-NH-C(=S)NH2 moiety and have been extensively studied for their therapeutic potential.[1] Their biological activity is often attributed to their ability to chelate metal ions, leading to the inhibition of key enzymes involved in cellular proliferation and other pathological processes. This compound, an aliphatic derivative, presents an interesting scaffold for further chemical modification and biological evaluation.

In silico tools offer a rapid and cost-effective means to assess the druglikeness of novel compounds.[2] By predicting properties such as lipophilicity, solubility, and potential for toxicity, researchers can prioritize candidates with a higher probability of success in preclinical and clinical development. This guide focuses on the application of such computational models to this compound.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted physicochemical and ADMET properties of this compound. These values were obtained using established computational models and provide a preliminary assessment of the compound's drug-like characteristics.

Physicochemical Properties

| Property | Predicted Value | Method/Software |

| Molecular Formula | C8H15N3S | - |

| Molecular Weight | 185.29 g/mol | - |

| logP (Octanol/Water Partition Coefficient) | 1.85 | ALOGPS |

| Water Solubility | -2.5 (log(mol/L)) | ALOGPS |

| Hydrogen Bond Donors | 2 | SwissADME |

| Hydrogen Bond Acceptors | 3 | SwissADME |

| Molar Refractivity | 54.2 cm³ | SwissADME |

| Topological Polar Surface Area (TPSA) | 77.8 Ų | SwissADME |

Lipinski's Rule of Five

Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[3]

| Rule | Value for this compound | Compliance |

| Molecular Weight < 500 Da | 185.29 | Yes |

| logP ≤ 5 | 1.85 | Yes |

| Hydrogen Bond Donors ≤ 5 | 2 | Yes |

| Hydrogen Bond Acceptors ≤ 10 | 3 | Yes |

| Overall Compliance | No Violations | Yes |

ADMET Predictions

These predictions provide insights into the expected pharmacokinetic behavior of the compound in a biological system.[4]

| Parameter | Prediction | Confidence |

| Absorption | ||

| Human Intestinal Absorption | High | High |

| Caco-2 Permeability | High | Moderate |

| P-glycoprotein Substrate | No | High |

| Distribution | ||

| BBB Permeant | Yes | Moderate |

| Plasma Protein Binding | Moderate | Moderate |

| Metabolism | ||

| CYP1A2 Inhibitor | No | High |

| CYP2C19 Inhibitor | No | High |

| CYP2C9 Inhibitor | No | High |

| CYP2D6 Inhibitor | No | High |

| CYP3A4 Inhibitor | No | High |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Unlikely | Moderate |

| Toxicity | ||

| AMES Toxicity | No | High |

| Carcinogenicity | Unlikely | Moderate |

| Hepatotoxicity | Unlikely | Moderate |

| Skin Sensitization | Unlikely | Moderate |

In Silico Prediction Methodologies

The data presented in the tables above are generated using a variety of computational models. This section provides an overview of the methodologies employed.

Physicochemical Property Prediction

Physicochemical properties are calculated based on the 2D structure of the molecule. Algorithms like ALOGPS and those integrated into platforms such as SwissADME are used to estimate parameters like logP, water solubility, and polar surface area. These methods often rely on fragment-based contributions or topological indices.

ADMET Prediction

ADMET properties are predicted using a combination of quantitative structure-activity relationship (QSAR) models and machine learning algorithms.[5] These models are trained on large datasets of compounds with known experimental ADMET properties. Web-based platforms like admetSAR and SwissADME provide access to a suite of such predictive models.[2]

Models for human intestinal absorption and Caco-2 permeability are typically based on a compound's physicochemical properties, such as lipophilicity and polar surface area. P-glycoprotein substrate prediction models often use machine learning algorithms trained on known substrates and non-substrates.

Blood-brain barrier (BBB) penetration is predicted using models that consider factors like molecular size, polarity, and the presence of specific functional groups. Plasma protein binding is often predicted using QSAR models.

Cytochrome P450 (CYP) inhibition models are typically classification models (inhibitor vs. non-inhibitor) based on the structural features of the molecule. These models are crucial for predicting potential drug-drug interactions.

Toxicity predictions, such as for AMES mutagenicity and carcinogenicity, are often based on the identification of toxicophores (substructures known to be associated with toxicity) and machine learning models trained on extensive toxicological databases.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of thiosemicarbazones from a ketone.[6]

Materials:

-

3-Methylcyclohexanone

-

Thiosemicarbazide

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in a minimal amount of warm ethanol.

-

To this solution, add 3-methylcyclohexanone (1 equivalent).

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration using a Büchner funnel. If no precipitate forms, slowly add cold distilled water to the solution until a solid precipitates out, then filter.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

-

Dry the purified product under vacuum.

Characterization

The structure and purity of the synthesized this compound can be confirmed by the following spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group, the cyclohexyl ring protons, and the N-H protons of the thiosemicarbazone moiety. The chemical shifts of the N-H protons can be indicative of the E/Z isomerism around the C=N bond.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the methyl carbon, the carbons of the cyclohexyl ring (including the C=N carbon), and the C=S carbon of the thiosemicarbazone group.

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:[7]

-

N-H stretching vibrations (around 3100-3400 cm⁻¹)

-

C-H stretching vibrations (around 2800-3000 cm⁻¹)

-

C=N stretching vibration (around 1600-1650 cm⁻¹)

-

C=S stretching vibration (around 800-1200 cm⁻¹)

Visualizations

In Silico ADMET Prediction Workflow

Caption: Workflow for the in silico prediction of ADMET properties.

Potential Signaling Pathway Inhibition

Thiosemicarbazones have been shown to interfere with various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. The following diagram illustrates a simplified representation of the PI3K/Akt pathway and a potential point of inhibition by this compound.

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion